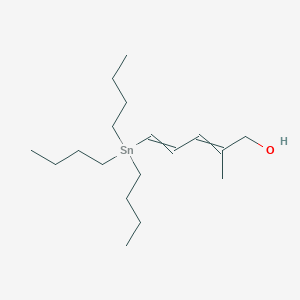
4,4'-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is a compound characterized by the presence of two cyclohexane rings connected via a central cyclohexylethane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with a suitable reducing agent to form cyclohexanol This intermediate is then subjected to further reactions to introduce the cyclohexylethane moiety
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of cyclohexanone to cyclohexanol, followed by alkylation to introduce the cyclohexylethane moiety.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.
Cyclohexanone: The oxidized form of cyclohexanol, with a ketone group instead of a hydroxyl group.
4,4’-Bicyclohexanol: A compound with two cyclohexane rings connected via a single bond, similar to 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) but without the ethane linkage.
Uniqueness
4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is unique due to its central cyclohexylethane moiety, which provides additional flexibility and potential for diverse chemical modifications compared to simpler cyclohexane derivatives. This structural feature enhances its utility in various applications, particularly in the design of new materials and pharmaceuticals.
Propriétés
Numéro CAS |
121470-42-6 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
4-[1-cyclohexyl-1-(4-hydroxycyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h15-19,21-22H,2-14H2,1H3 |
Clé InChI |
PMZIHULDLWFWJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)(C2CCC(CC2)O)C3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-](/img/structure/B14288751.png)
![[(2-Bromophenyl)methylideneamino]urea](/img/structure/B14288756.png)


![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)


![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)

![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)


